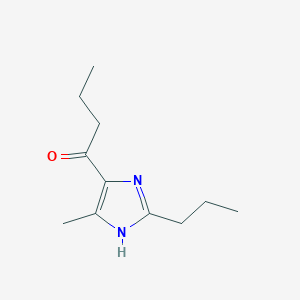
2-tert-Butyl-5-nitrofuran
Übersicht
Beschreibung
2-tert-Butyl-5-nitrofuran is a heterocyclic organic compound that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is a nitrofuran derivative that contains a furan ring and a tert-butyl group attached to the nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Nitroxide Synthesis and Properties
2-tert-Butyl-5-nitrofuran has been utilized in the synthesis of highly strained nitroxides, which are significant in biophysics, structural biology, and biomedical research due to their resistance to chemical reduction. These nitroxides, such as 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, demonstrate notable thermal stability and resistance to reduction by ascorbic acid (Zhurko et al., 2020).
Magnetic Materials
2-tert-Butyl-5-nitrofuran derivatives have been synthesized and characterized for their applications in organic magnetic materials. These include compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, demonstrating unique hydrogen-bonding and magnetic properties, contributing to our understanding of molecular magnetism (Ferrer et al., 2001).
Nitration Methodologies
Tert-Butyl nitrite, a related compound, has been identified as a safe and chemoselective nitrating agent. This methodology, compatible with various functional groups, advances the field of organic synthesis by providing efficient ways to achieve nitration, essential for creating complex organic compounds (Koley et al., 2009).
Organic Synthesis
Tert-Butyl nitrite (TBN), closely related to 2-tert-Butyl-5-nitrofuran, is a versatile reagent in organic transformations. Its ability to activate molecular oxygen and initiate various radical reactions, including nitration and oxidation, is crucial in organic chemistry (Li & Jia, 2017).
Antimicrobial Drug Mechanisms
Nitrofurans, which include 2-tert-Butyl-5-nitrofuran, interfere with gene expression and have a specific mode of action against certain classes of genes. Understanding the action of nitrofurans provides insights into selective translational control mechanisms and gene expression regulation (Herrlich & Schweiger, 1976).
Catalytic Activity Enhancement
2-tert-Butyl-5-nitrofuran derivatives have been studied for their role in enhancing the catalytic activity of certain compounds. For instance, galactose oxidase models based on transition metal S-methylisothiosemicarbazonates demonstrated increased redox stability and catalytic efficiency (Arion et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 2-tert-Butyl-5-nitrofuran and similar compounds could involve further exploration of their antibacterial properties . Nitrofuran derivatives have shown promise in combating ESKAPE pathogens, which are a group of bacteria with high levels of antibiotic resistance .
Eigenschaften
IUPAC Name |
2-tert-butyl-5-nitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERQSNLKOUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650296 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841243-44-5 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



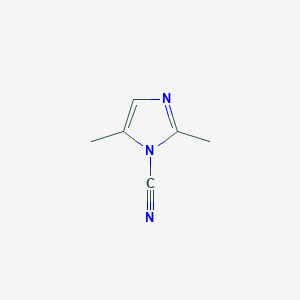
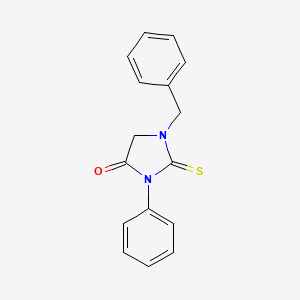


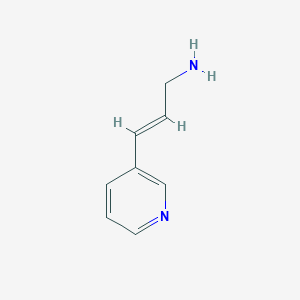
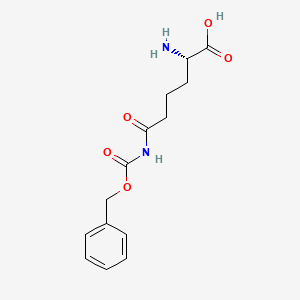
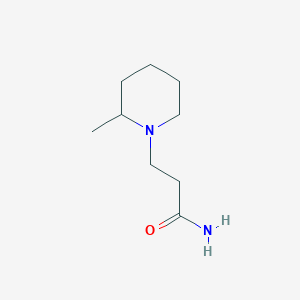
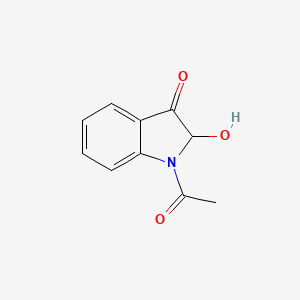
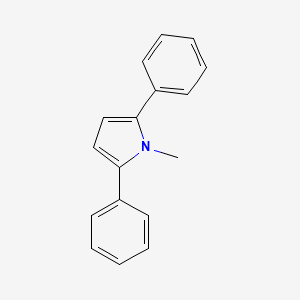

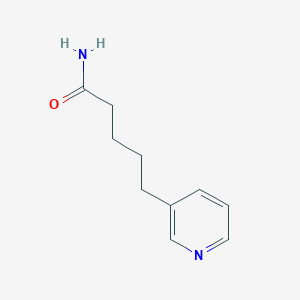

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B3359178.png)
